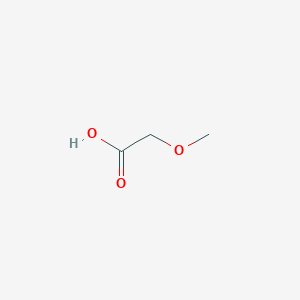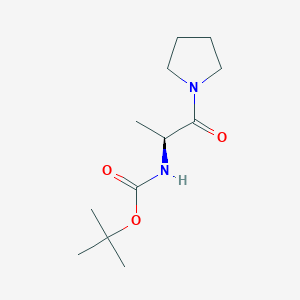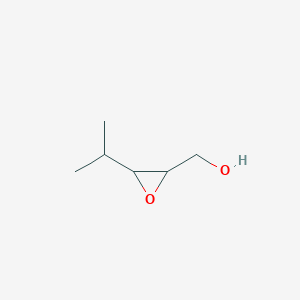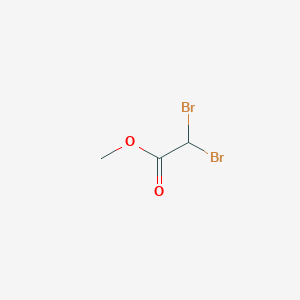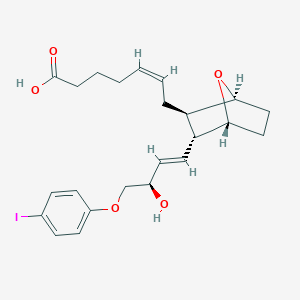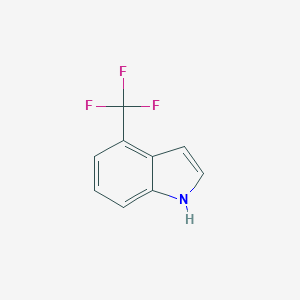
4-(Trifluorométhyl)-1H-indole
Vue d'ensemble
Description
4-(Trifluoromethyl)-1H-indole is an organic compound characterized by the presence of a trifluoromethyl group attached to the fourth position of an indole ring
Applications De Recherche Scientifique
4-(Trifluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and lipophilicity
Mécanisme D'action
Target of Action
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . For example, a molecule with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The trifluoromethyl group in a molecule can fully transform the biological characteristics of a natural product .
Biochemical Pathways
Aromatic compounds such as fluorophenols, fluorobenzene, and fluorobenzoic acids can be biotransformed by microorganisms through established catabolic pathways .
Pharmacokinetics
After oral administration, some trifluoromethylated compounds are absorbed from the gastrointestinal tract and undergo extensive first-pass metabolism .
Result of Action
The trifluoromethyl group in a molecule can significantly affect pharmaceutical growth .
Action Environment
The toxicity of some trifluoromethylated compounds to certain organisms is affected by various environmental factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1H-indole typically involves the introduction of a trifluoromethyl group into the indole structure. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. This reaction is carried out using copper(II) triflate and phenanthroline as catalysts, with DBU as a base in acetonitrile at 35°C .
Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)-1H-indole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indoles.
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)pyrazole
- 4-(Trifluoromethyl)quinoline
Comparison: 4-(Trifluoromethyl)-1H-indole is unique due to its indole core structure, which is known for its biological activity. Compared to other trifluoromethylated compounds, it offers a distinct combination of stability, reactivity, and biological efficacy. This makes it a valuable compound for various applications, particularly in drug discovery and development .
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVBZSLUNRYKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600096 | |
| Record name | 4-(Trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128562-95-8 | |
| Record name | 4-(Trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(trifluoromethyl)-1H-indole an attractive scaffold for drug development?
A1: The 4-(trifluoromethyl)-1H-indole core offers a versatile platform for developing bioactive molecules. This is due to its presence in various compounds exhibiting promising biological activities, particularly as selective androgen receptor modulators (SARMs) [, ].
Q2: Can you provide an example of a specific 4-(trifluoromethyl)-1H-indole derivative and its mechanism of action?
A2: Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate (NHI-2) is a notable example [, ]. It functions as a potent lactate dehydrogenase A (LDHA) inhibitor. By inhibiting LDHA, NHI-2 disrupts the conversion of pyruvate to lactate, a crucial step in the anaerobic pathway of glucose metabolism favored by cancer cells, known as the Warburg effect. This inhibition ultimately impedes cancer cell proliferation and growth [, ].
Q3: How does the structure of 4-(trifluoromethyl)-1H-indole derivatives impact their activity as LDHA inhibitors?
A3: While the provided research doesn't delve into specific structure-activity relationships for 4-(trifluoromethyl)-1H-indole derivatives as LDHA inhibitors, it highlights that NHI-2, bearing a methyl ester at the 2-position and a phenyl ring at the 6-position, exhibited superior potency compared to other tested compounds []. This suggests that modifications at these positions significantly influence the inhibitory activity against LDHA. Further research is needed to fully elucidate the structure-activity relationship for this class of compounds.
Q4: Are there any synergistic effects observed when combining 4-(trifluoromethyl)-1H-indole-based LDHA inhibitors with other anticancer agents?
A4: Research indicates that combining NHI-2 with phenformin, a drug known to enhance glycolysis, or with inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), resulted in additive growth inhibitory effects on cancer cells [, ]. This suggests a potential therapeutic advantage in using combination therapies involving 4-(trifluoromethyl)-1H-indole-based LDHA inhibitors.
Q5: What are the challenges associated with the synthesis of 4-(trifluoromethyl)-1H-indole derivatives, and how have they been addressed?
A5: Developing a practical and scalable synthesis of 4-(trifluoromethyl)-1H-indole derivatives, particularly 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, has been a focus of research. Scientists have successfully developed a convergent synthetic route starting from commercially available materials and utilizing a Nenitzescu indole synthesis, followed by strategic modifications to achieve the desired product with improved overall yield [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

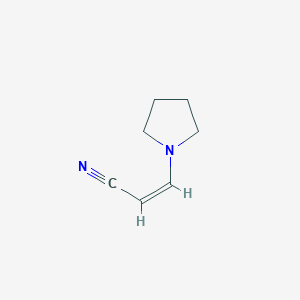
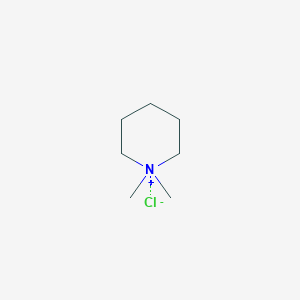
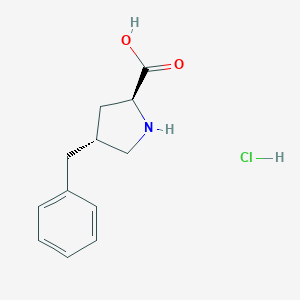
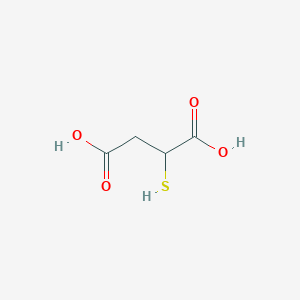
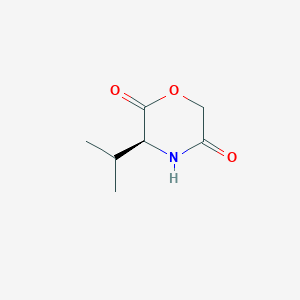
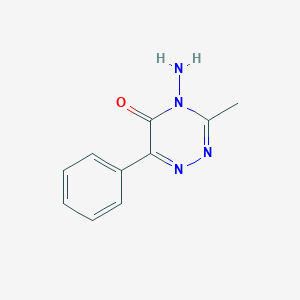
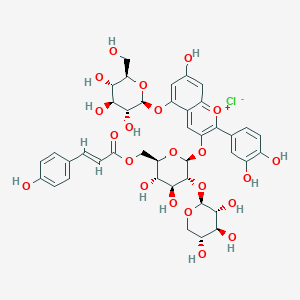
![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)

